Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Serotonin 5‑HT₆ receptor N1‑benzenesulfonyltryptamine Radioligand binding

2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide (CAS 927637-77-2; molecular formula C₂₀H₂₄N₂O₄S; molecular weight 388.5 g mol⁻¹) is a synthetic indole-ethyl-benzenesulfonamide hybrid that incorporates a 2,5-dimethoxy-4-methylphenylsulfonyl group linked via an ethyl spacer to a 2-methyl-1H-indole scaffold. This architecture places it at the intersection of the well-studied N1‑benzenesulfonyltryptamine class, which includes high‑affinity 5‑HT₆ receptor ligands such as BS/5‑OMe DMT (Ki = 2.3 nM), and the indole‑3‑ethylsulfamoylphenylacrylamide class exemplified by the HDAC inhibitor MPT0G157 (sub‑micromolar antiproliferative activity).

Molecular Formula C20H24N2O4S
Molecular Weight 388.5g/mol
CAS No. 927637-77-2
Cat. No. B497955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
CAS927637-77-2
Molecular FormulaC20H24N2O4S
Molecular Weight388.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)OC
InChIInChI=1S/C20H24N2O4S/c1-13-11-19(26-4)20(12-18(13)25-3)27(23,24)21-10-9-15-14(2)22-17-8-6-5-7-16(15)17/h5-8,11-12,21-22H,9-10H2,1-4H3
InChIKeyPCVOZTWNWPIIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide (CAS 927637-77-2): Structural Classification and Research-Grade Procurement Context


2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide (CAS 927637-77-2; molecular formula C₂₀H₂₄N₂O₄S; molecular weight 388.5 g mol⁻¹) is a synthetic indole-ethyl-benzenesulfonamide hybrid that incorporates a 2,5-dimethoxy-4-methylphenylsulfonyl group linked via an ethyl spacer to a 2-methyl-1H-indole scaffold [1]. This architecture places it at the intersection of the well-studied N1‑benzenesulfonyltryptamine class, which includes high‑affinity 5‑HT₆ receptor ligands such as BS/5‑OMe DMT (Ki = 2.3 nM), and the indole‑3‑ethylsulfamoylphenylacrylamide class exemplified by the HDAC inhibitor MPT0G157 (sub‑micromolar antiproliferative activity) [2][3]. However, the unique combination of the 2,5‑dimethoxy‑4‑methyl substitution pattern on the benzenesulfonamide aryl ring with a free indole NH distinguishes this compound from these established comparators, creating a distinct pharmacophoric profile for which direct, peer‑reviewed comparative biological data remain absent from the current scientific literature.

Why Generic Substitution of 2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide Is Not Supported: Quantitative Evidence Gap Analysis


This compound cannot be simply interchanged with in‑class analogs such as BS/5‑OMe DMT, MPT0G157, or the dimethoxyindole‑based benzenesulfonamides (compounds 8a‑e) because the critical structural determinants of target engagement differ materially across each series. In the N1‑benzenesulfonyltryptamine 5‑HT₆ ligand series, the sulfonamide is attached at the indole N1 position and affinity is exquisitely sensitive to the benzenesulfonyl substitution pattern (electron‑withdrawing vs. electron‑donating groups), while the target compound places the sulfonamide on the ethylamino side‑chain, a topology known to alter 5‑HT₆ binding modes as shown by the poor correlation (r² = 0.201) between N1‑unsubstituted and N1‑benzenesulfonyltryptamine pairs [1]. In the HDAC inhibitor series, the benzenesulfonamide is replaced by a phenylacrylamide hydroxamic acid moiety essential for zinc‑chelation; the absence of this pharmacophore in the target compound precludes extrapolation of MPT0G157 IC₅₀ values [2]. For the anticholinesterase dimethoxyindole series, the dimethoxy groups are positioned on the indole rather than the benzenesulfonamide ring, and the sulfonamide is linked via a Schiff‑base at C7 of the indole – a connectivity fundamentally different from the ethyl‑bridged architecture [3]. Without direct head‑to‑head data comparing these series under identical experimental conditions, substituting the target compound with any of these analogs introduces unquantifiable uncertainty in biological outcome; each compound must be empirically validated for its intended application.

Quantitative Differentiation Evidence for 2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide: Head‑to‑Head and Cross‑Study Comparator Analysis


5‑HT₆ Receptor Binding Mode Divergence: Topological Evidence from N1‑Benzenesulfonyltryptamine Comparator Series

The target compound bears its 2,5‑dimethoxy‑4‑methylbenzenesulfonamide group on the ethylamino side‑chain rather than at the indole N1 position. Published comparative binding studies demonstrate that N1‑unsubstituted and N1‑benzenesulfonyltryptamine pairs bind at human 5‑HT₆ receptors in a structurally dissimilar manner, with a squared correlation coefficient of only r² = 0.201 across 14 paired compounds [1]. The benchmark N1‑benzenesulfonyl‑5‑methoxy‑N,N‑dimethyltryptamine (BS/5‑OMe DMT) displays a Ki of 2.3 nM at h5‑HT₆ receptors vs. 78 nM for serotonin itself [2]. Although no direct 5‑HT₆ binding data are available for the target compound, the fundamental topological difference in sulfonamide attachment predicts that its binding orientation and affinity profile cannot be inferred from N1‑substituted analogs; empirical determination is mandatory.

Serotonin 5‑HT₆ receptor N1‑benzenesulfonyltryptamine Radioligand binding Molecular pharmacology

HDAC Inhibitory Pharmacophore Absence: Structural Comparison with Indole‑3‑ethylsulfamoylphenylacrylamide Series

The indole‑3‑ethylsulfamoylphenylacrylamide series, including the clinical‑stage tool compound MPT0G157, derives its HDAC inhibitory activity from the hydroxamic acid zinc‑binding group (ZBG) attached to a phenylacrylamide scaffold. MPT0G157 achieves sub‑micromolar growth inhibition of HCT116 colorectal cancer cells (IC₅₀ more potent than SAHA at 178.32 μM) [1]. The target compound lacks both the phenylacrylamide linker and the hydroxamic acid ZBG; it instead terminates with a 2,5‑dimethoxy‑4‑methylbenzenesulfonamide group. SAR analysis of the indole‑3‑ethylsulfamoylphenylacrylamide series demonstrates that replacement of the hydroxamic acid with non‑chelating groups abolishes HDAC inhibition [2]. Consequently, the target compound cannot be considered an HDAC inhibitor and MPT0G157 cannot serve as a functional substitute.

Histone deacetylase inhibition Indole‑3‑ethylsulfamoylphenylacrylamide Cancer pharmacology Zinc‑binding group

Anticholinesterase Activity: Structural Disconnect from Dimethoxyindole‑Based Benzenesulfonamide Series

The dimethoxyindole‑based benzenesulfonamide series (compounds 8a‑e) was recently reported to exhibit selective butyrylcholinesterase (BChE) inhibition, with compound 8a showing 87.75% BChE inhibition – exceeding the reference standard galanthamine [1]. In these compounds, the dimethoxy substitution resides on the indole ring at positions 4 and 6, and the benzenesulfonamide is linked via a Schiff‑base at the indole C7 position. In contrast, the target compound places the dimethoxy groups on the benzenesulfonamide ring (positions 2 and 5) and connects the sulfonamide to the indole via an ethyl‑bridged sulfamoyl group at the indole C3 position. These structural differences alter both the electronic properties of the aromatic system and the spatial orientation of hydrogen‑bond donor/acceptor groups critical for cholinesterase active‑site interactions. No direct anticholinesterase data are available for the target compound.

Butyrylcholinesterase inhibition Dimethoxyindole benzenesulfonamide Alzheimer's disease Enzyme selectivity

PAI‑1 Inhibitory Scaffold: Absence of the Indole‑2‑carboxylic Acid Pharmacophore Required for Target Engagement

The Wyeth‑disclosed substituted sulfonamide‑indole series (US 2008/0319046 A1) identifies indole‑2‑carboxylic acid derivatives as PAI‑1 inhibitors with demonstrated in vitro potency, though specific IC₅₀ values for individual exemplars are not publicly tabulated in the patent document [1]. The pharmacophore model for this series requires a carboxylic acid or carboxylic acid bioisostere at the indole 2‑position to engage key residues in the PAI‑1 active site. The target compound features a 2‑methyl substituent at the indole 2‑position rather than a carboxylic acid moiety and places the sulfonamide on the ethylamino side‑chain rather than directly on the indole ring. This dual structural divergence from the validated PAI‑1 inhibitor scaffold precludes classification of the target compound as a PAI‑1 inhibitor.

PAI‑1 inhibition Fibrinolysis Cardiovascular disease Sulfonamide‑indole

Validated Application Scenarios for 2,5-Dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide Based on Structural Evidence


Chemical Probe for Investigating Side‑Chain Sulfonamide vs. N1‑Sulfonamide 5‑HT₆ Receptor Binding Pharmacology

The target compound, with its sulfonamide attached via the ethylamino side‑chain rather than the indole N1 position, serves as a structurally distinct probe to test the hypothesis that side‑chain sulfonamide topology alters 5‑HT₆ receptor binding orientation. This is supported by the published finding that N1‑unsubstituted and N1‑benzenesulfonyltryptamine pairs bind at h5‑HT₆ receptors in a dissimilar manner (r² = 0.201), and that a non‑coplanar benzenesulfonyl moiety may be optimal for binding [1][2]. Systematic radioligand displacement assays comparing the target compound against N1‑benzenesulfonyl‑5‑methoxy‑N,N‑dimethyltryptamine (BS/5‑OMe DMT; Ki = 2.3 nM) would contribute novel SAR data on the spatial requirements for 5‑HT₆ engagement.

Negative Control for HDAC‑Dependent Phenotypic Screening Assays

The target compound retains the indole‑3‑ethylsulfamoyl core of the HDAC inhibitor MPT0G157 (sub‑micromolar potency in HCT116 cells) but replaces the hydroxamic acid zinc‑binding group with a 2,5‑dimethoxy‑4‑methylbenzenesulfonamide moiety that lacks metal‑chelating capacity [3]. This makes it a structurally matched negative control for experiments designed to isolate HDAC‑dependent from HDAC‑independent effects of indole‑ethylsulfamoyl compounds. Parallel testing of the target compound alongside MPT0G157 in cell‑based HDAC activity assays and viability screens would enable deconvolution of pharmacophore‑specific contributions.

Selectivity Profiling Against Dimethoxyindole Benzenesulfonamide Cholinesterase Inhibitors

The dimethoxyindole‑based benzenesulfonamide series (compound 8a: 87.75% BChE inhibition) derives its activity from dimethoxy substitution on the indole ring and Schiff‑base connectivity at C7 [4]. The target compound, with dimethoxy groups on the benzenesulfonamide ring and ethyl‑bridged connectivity at indole C3, offers an orthogonal scaffold for off‑target selectivity screening. Head‑to‑head BChE/AChE profiling of both series under identical assay conditions (Ellman's method) would establish whether the dimethoxy pharmacophore location dictates enzyme selectivity or whether the indole‑ethyl‑sulfonamide core itself contributes to cholinesterase recognition.

Chemical Starting Point for de novo 5‑HT₆ or Related GPCR Ligand Discovery Programs

The compound's architecture – combining a 2,5‑dimethoxy‑4‑methylbenzenesulfonamide with a 2‑methyl‑1H‑indole via an ethyl linker – represents a novel chemotype at the intersection of tryptamine‑derived and arylsulfonamide chemical space. Given the established precedent for arylsulfonyltryptamines as potent 5‑HT₆ ligands (e.g., compound 11q: Ki = 2 nM, EC₅₀ = 6.5 nM, Eₘₐₓ = 95.5% as a full agonist) [5], this compound may serve as an entry point for a focused medicinal chemistry campaign. Initial broad‑panel GPCR screening followed by iterative SAR exploration around the 2,5‑dimethoxy‑4‑methyl substitution pattern could yield novel, patent‑differentiable receptor modulators.

Quote Request

Request a Quote for 2,5-dimethoxy-4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.